4-{[4-(2-Methoxyphenyl)piperazino]methyl}-6-piperidino-1,3,5-triazin-2-amine
Description
This compound is a triazine derivative characterized by:
- A 1,3,5-triazine core substituted at position 4 with a piperazinomethyl group linked to a 2-methoxyphenyl moiety.
- A piperidino group at position 6 and an amine at position 2.
The synthesis of such compounds typically involves multi-step nucleophilic substitutions on triazine precursors (e.g., cyanuric chloride), with careful optimization of reaction conditions (e.g., temperature, solvent) to achieve high purity and yield .
Properties
IUPAC Name |
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O/c1-28-17-8-4-3-7-16(17)26-13-11-25(12-14-26)15-18-22-19(21)24-20(23-18)27-9-5-2-6-10-27/h3-4,7-8H,2,5-6,9-15H2,1H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIKKGMQZAHXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=NC(=NC(=N3)N4CCCCC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[4-(2-Methoxyphenyl)piperazino]methyl}-6-piperidino-1,3,5-triazin-2-amine involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. The reaction is carried out under nitrogen protection to prevent oxidation and other side reactions .
Chemical Reactions Analysis
4-{[4-(2-Methoxyphenyl)piperazino]methyl}-6-piperidino-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Mechanism of Action
The mechanism of action of 4-{[4-(2-Methoxyphenyl)piperazino]methyl}-6-piperidino-1,3,5-triazin-2-amine involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . By acting as an antagonist, the compound blocks the action of endogenous neurotransmitters like noradrenaline and epinephrine, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Structural Analogues with Variations in Aromatic Substituents
Key Observations :
- Substituent Position Matters : The 2-methoxyphenyl group in the target compound may confer distinct receptor-binding properties compared to 4-methoxyphenyl analogues, which show improved solubility .
- Piperazine vs. Piperidine : Piperazine-containing derivatives (e.g., H4R antagonists in ) often exhibit higher receptor selectivity than piperidine-substituted analogues.
Functional Analogues with ENT Inhibitory Activity
Comparison with Target Compound :
Triazine Derivatives with CNS Activity
Biological Activity
The compound 4-{[4-(2-Methoxyphenyl)piperazino]methyl}-6-piperidino-1,3,5-triazin-2-amine is a triazine derivative that has garnered attention for its potential biological activities. This article will explore its biological activity, including anticancer properties, neuropharmacological effects, and other relevant pharmacological activities.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 344.43 g/mol. The structure includes a triazine ring, piperazine moiety, and a methoxyphenyl group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to triazine derivatives exhibit significant anticancer properties. For instance, research on pyrazolo[4,3-e][1,2,4]triazine derivatives has shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) . These compounds were found to induce apoptosis through the activation of caspases and modulation of key apoptotic pathways.
Case Study: Anticancer Mechanism
In one study, a derivative similar to our compound was tested against breast cancer cells. The results indicated that the compound increased the expression of pro-apoptotic proteins (Bax) while suppressing anti-apoptotic factors (NF-κB), leading to enhanced apoptosis .
Neuropharmacological Effects
Triazine derivatives have been investigated for their neuropharmacological effects. Compounds with piperazine rings often exhibit anxiolytic and antidepressant activities. The presence of the methoxyphenyl group may enhance these effects by modulating neurotransmitter systems.
Research Findings on Neuropharmacology
A study focusing on piperazine derivatives demonstrated their ability to interact with serotonin receptors, leading to increased serotonin levels in the brain. This mechanism is crucial for developing new antidepressants .
Antimicrobial Activity
Some derivatives of triazine compounds have shown antimicrobial properties against various pathogens. For instance, studies have reported that pyrazole-based compounds exhibit notable antifungal and antibacterial activities .
Comparative Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
